(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide is a compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is also known as SERM 6411 and has been extensively studied for its potential applications in the field of breast cancer research.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide involves its binding to the estrogen receptor. It has been shown to have a higher binding affinity for the estrogen receptor than tamoxifen, which is a commonly used SERM. It acts as an antagonist of the estrogen receptor in breast tissue, which results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis, and reduce the expression of estrogen receptor alpha. It has also been shown to have anti-inflammatory effects and to reduce the levels of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide in lab experiments is its high binding affinity for the estrogen receptor. This makes it a useful tool for studying the effects of estrogen receptor signaling in breast cancer cells. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Another direction is to study its effects on other types of cancer cells and to investigate its potential as a treatment for other types of cancer. Additionally, future studies could focus on the development of more potent and selective SERMs based on the structure of this compound.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide involves several steps. The first step is the preparation of 2-methoxyphenylcyclobutanone, which is then converted into the corresponding alcohol using sodium borohydride. The alcohol is then reacted with N,N-dimethylformamide and sodium hydride to form the corresponding alkene. The final step involves the reaction of the alkene with N,N-dimethylformamide and butyryl chloride to yield this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide has been extensively studied for its potential applications in the field of breast cancer research. It has been shown to have anti-estrogenic effects, which makes it a potential candidate for the treatment of estrogen receptor-positive breast cancer. It has also been shown to have anti-proliferative effects on breast cancer cells and to induce apoptosis.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)10-6-9-17(20)18-14-11-13(12-14)15-7-4-5-8-16(15)21-3/h4-9,13-14H,10-12H2,1-3H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBFSPQOQSITBX-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.